molecular formula C25H29FN4O2S B2576330 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide CAS No. 1243089-46-4

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide

Cat. No.: B2576330
CAS No.: 1243089-46-4
M. Wt: 468.59
InChI Key: QMXKTPVEXGBHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with a molecular formula of C26H25FN4O2S . It contains several functional groups, including a fluorophenyl group, a dihydrothienopyrimidinone group, a methylcyclohexyl group, and a piperidinecarboxamide group .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The fluorophenyl group, dihydrothienopyrimidinone group, methylcyclohexyl group, and piperidinecarboxamide group contribute to the overall structure .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 476.566 Da and a monoisotopic mass of 476.168213 Da . It has a density of 1.4±0.1 g/cm3, a molar refractivity of 131.9±0.5 cm3, and a polar surface area of 102 Å2 . It also has several other properties, including a molar volume of 344.1±7.0 cm3 and a polarizability of 52.3±0.5 10-24 cm3 .

Scientific Research Applications

Kinase Inhibition and Anticancer Activity

Research on compounds with structures resembling "1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide" often centers around their potential as kinase inhibitors with therapeutic implications in cancer treatment. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in various carcinoma models following oral administration and have been advanced into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Antimycobacterial Applications

The search for new antimycobacterial agents has led to the development of spiro-piperidin-4-ones, synthesized through an atom-economic and stereoselective process. These compounds exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Their efficacy, demonstrated by significant reductions in bacterial load in lung and spleen tissues, suggests a promising role for similar structures in treating tuberculosis (R. Kumar et al., 2008).

Synthesis and Chemical Applications

The synthetic versatility of thieno[3,2-d]pyrimidine derivatives is highlighted in research focused on creating novel chemical entities. For example, efforts to synthesize new 5,7-diarylpyridothienopyrimidines and related compounds under microwave irradiation demonstrate the potential for developing new therapeutic agents or research tools based on similar chemical frameworks (A. A. Abdalha et al., 2011).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2S/c1-15-6-8-17(9-7-15)27-23(31)16-10-12-30(13-11-16)25-28-21-19(14-33-22(21)24(32)29-25)18-4-2-3-5-20(18)26/h2-5,14-17H,6-13H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXKTPVEXGBHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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